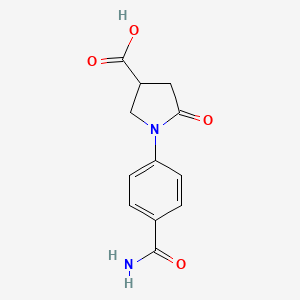

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c13-11(16)7-1-3-9(4-2-7)14-6-8(12(17)18)5-10(14)15/h1-4,8H,5-6H2,(H2,13,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSDMPGLYPGYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Carbamoylphenyl Intermediate: This step involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide.

Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Cyclization and Functional Group Transformation: The amino group undergoes cyclization with a suitable reagent to form the pyrrolidine ring, followed by oxidation to introduce the oxo group and carboxylation to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to improve yield and efficiency. This involves the use of high-yielding reagents, optimized reaction conditions, and efficient purification techniques. The overall yield of the industrial process can exceed 78% .

Chemical Reactions Analysis

Types of Reactions

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific pathways.

Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Insights :

- Chloro and Hydroxyl Groups : Enhance antioxidant activity via radical stabilization and electron donation .

- Amino Groups: Improve reducing power, likely due to increased electron density .

- Halogenation (Cl⁻, F⁻) : Boosts antimicrobial and enzyme-inhibitory effects by enhancing lipophilicity and target binding .

Modifications at the Pyrrolidine Ring

The carboxylic acid group at position 3 and its derivatives (e.g., hydrazides, heterocyclic moieties) significantly influence bioactivity:

Key Insights :

- Heterocyclic Appendages : Thiazole, oxadiazole, and triazole rings improve antimicrobial activity by disrupting bacterial membranes or enzymes .

- Carboxylic Acid/Hydrazide : Free carboxylic acids enhance reducing power, while hydrazides facilitate heterocyclic derivatization .

Physicochemical Data

Antioxidant Activity

- DPPH Scavenging: Derivatives with hydroxyl and amino groups show IC₅₀ values comparable to ascorbic acid (e.g., compound 21: 1.35× activity) .

- Reducing Power : Free carboxylic acids (e.g., compound 6: OD 1.675) outperform esters due to electron-donating effects .

Antimicrobial Activity

- Gram-Positive Bacteria : 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives inhibit vancomycin-intermediate S. aureus (MIC: 4–8 µg/mL) .

- Gram-Negative Bacteria: Thiazole derivatives reduce Pseudomonas aeruginosa growth by 90% at 32 µg/mL .

Anticancer Potential

- Apoptosis Induction : Triazole derivatives exhibit cytotoxicity against colorectal cancer cells (IC₅₀: 12 µM) via ROS-mediated pathways .

Biological Activity

1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the pyrrolidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O4

The presence of both a carbamoyl group and a carboxylic acid moiety in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound.

Case Study: A549 Lung Adenocarcinoma Model

A study investigated the effects of this compound on A549 human lung adenocarcinoma cells. The following table summarizes the observed cytotoxicity:

| Compound | Concentration (µM) | Post-Treatment Viability (%) |

|---|---|---|

| Control (Cisplatin) | 100 | 30% |

| This compound | 100 | 63.4% |

| 4-Dimethylamino phenyl derivative | 100 | 21.2% |

The results indicated that while the compound exhibited some cytotoxicity, it was less effective than cisplatin, a standard chemotherapeutic agent. However, derivatives with specific substitutions showed enhanced activity, suggesting that structural modifications could improve efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens.

Antimicrobial Efficacy Against Gram-positive Bacteria

In vitro studies assessed the compound's effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 32 |

| Vancomycin-intermediate S. aureus | 16 |

These findings indicate that the compound possesses significant antimicrobial properties, particularly against resistant strains .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and bacterial cell wall synthesis. Further research is necessary to elucidate these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.